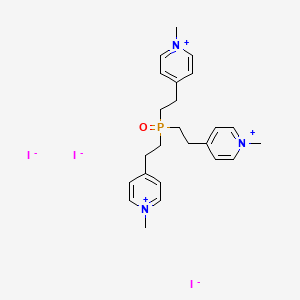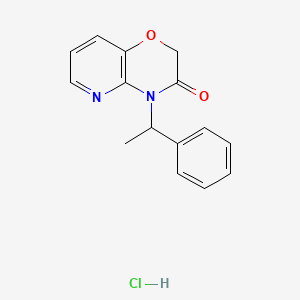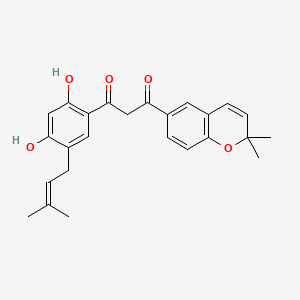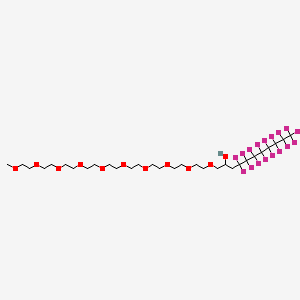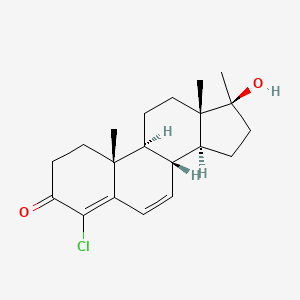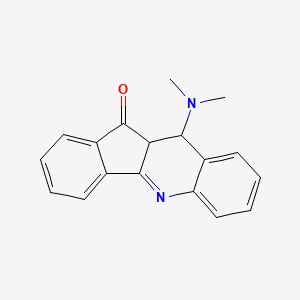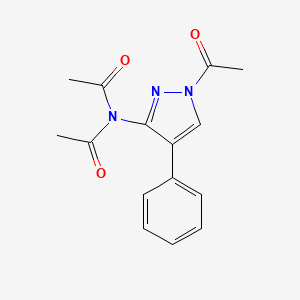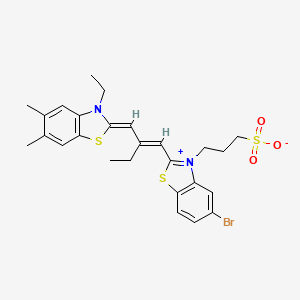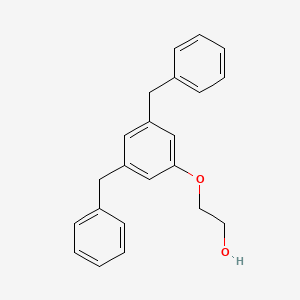
2-(3,5-Dibenzylphenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylphenol, ethoxylated is a chemical compound with the molecular formula (C2H4O)nC20H18O. It is a derivative of dibenzylphenol, where ethoxylation introduces ethoxy groups into the molecule. This compound is known for its surfactant properties, making it useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of dibenzylphenol with ethylene oxide. This reaction typically occurs under controlled conditions, with the presence of a catalyst such as potassium hydroxide (KOH). The reaction is highly exothermic and requires careful temperature and pressure control to avoid thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated compounds, including dibenzylphenol, ethoxylated, involves the use of large-scale reactors where ethylene oxide is introduced to dibenzylphenol. The process is optimized to ensure a consistent product with the desired degree of ethoxylation .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylphenol, ethoxylated can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized under specific conditions.
Reduction: The aromatic rings in the compound can be reduced using suitable reducing agents.
Substitution: The hydroxyl group in the ethoxylated compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Dibenzylphenol, ethoxylated has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of dibenzylphenol, ethoxylated is primarily based on its surfactant properties. The ethoxy groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual affinity makes it effective in reducing surface tension and enhancing solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonylphenol ethoxylates: Similar in structure and used in similar applications but with different hydrophobic chains.
Alcohol ethoxylates: These compounds have shorter hydrophobic chains and are used in a variety of surfactant applications.
Uniqueness
Dibenzylphenol, ethoxylated is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring strong surfactant properties .
Propriétés
Numéro CAS |
68310-58-7 |
|---|---|
Formule moléculaire |
C22H22O2 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-(3,5-dibenzylphenoxy)ethanol |
InChI |
InChI=1S/C22H22O2/c23-11-12-24-22-16-20(13-18-7-3-1-4-8-18)15-21(17-22)14-19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2 |
Clé InChI |
RFKZWONSBMCNBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)OCCO)CC3=CC=CC=C3 |
Numéros CAS associés |
68310-58-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




